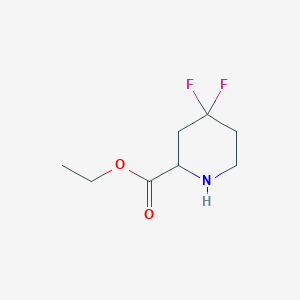![molecular formula C22H27N3O3 B2423505 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379976-89-1](/img/structure/B2423505.png)
2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound with the molecular formula C22H27N3O3 and a molecular weight of 381.476 g/mol This compound is characterized by its unique structure, which includes a phenyloxan ring and a pyrimidinyl-substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyloxan Ring: The phenyloxan ring can be synthesized through a cyclization reaction involving phenyl-substituted precursors under acidic or basic conditions.
Synthesis of the Pyrimidinyl-Substituted Piperidine: This step involves the reaction of pyrimidine derivatives with piperidine under controlled conditions, often using catalysts to facilitate the reaction.
Coupling Reaction: The final step involves coupling the phenyloxan ring with the pyrimidinyl-substituted piperidine using reagents such as coupling agents (e.g., EDC, DCC) to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyloxan or pyrimidinyl rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and affecting cell proliferation or survival.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with similar structural features but different functional groups.
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure but different substituents.
Uniqueness
2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of a phenyloxan ring and a pyrimidinyl-substituted piperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-20(22(9-14-27-15-10-22)19-7-2-1-3-8-19)25-13-4-6-18(16-25)17-28-21-23-11-5-12-24-21/h1-3,5,7-8,11-12,18H,4,6,9-10,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXNQEJQSGMITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)COC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
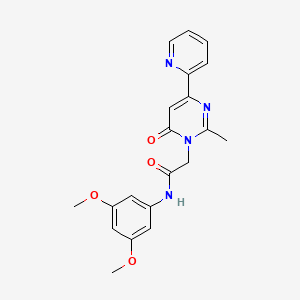
![6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2423423.png)

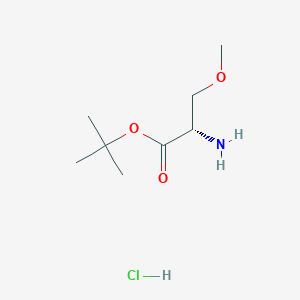
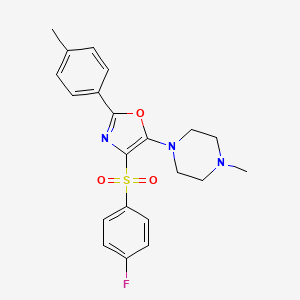
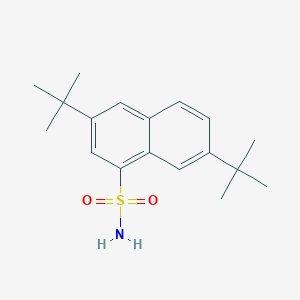
![3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2423433.png)
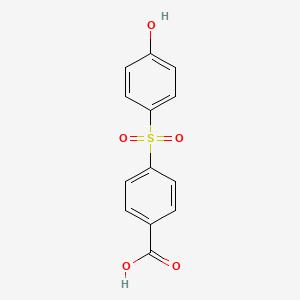
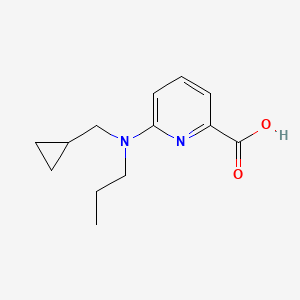
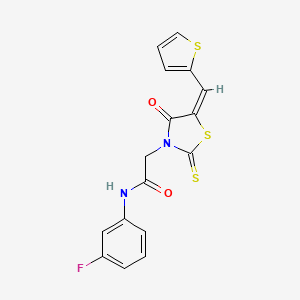
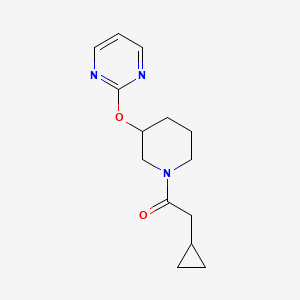
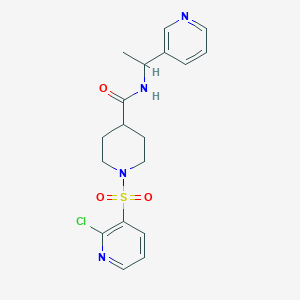
![6,6-Dioxo-6$l^{6}-thiaspiro[2.5]octan-2-amine;hydrochloride](/img/structure/B2423444.png)
